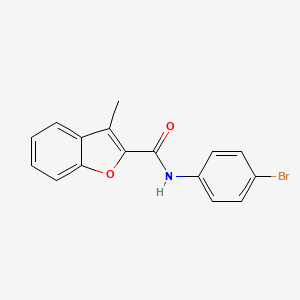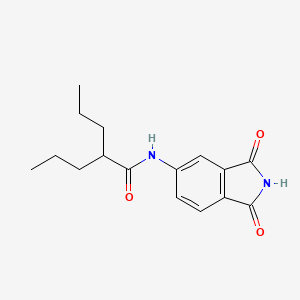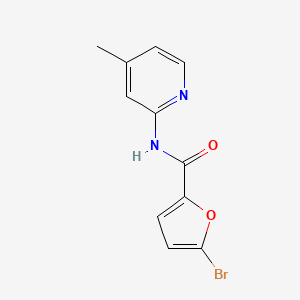![molecular formula C17H18N2O2S B5705618 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as D740, is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. D740 has been shown to have significant anti-cancer activity in preclinical studies, making it a promising candidate for further development as a cancer therapy.
作用機序
The mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide involves the inhibition of CK2, a protein kinase that is overexpressed in many types of cancer. CK2 has been shown to play a critical role in cancer cell survival and proliferation, making it an attractive target for cancer therapy. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have other biochemical and physiological effects. For example, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to inhibit the replication of HIV-1, the virus that causes AIDS. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
One advantage of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide is its high potency and specificity for CK2, making it an attractive candidate for further development as a cancer therapy. However, one limitation of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experimental settings. Additionally, more research is needed to determine the optimal dosing and administration of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide for maximum anti-cancer activity.
将来の方向性
There are several potential future directions for research on N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of CK2, which could lead to improved anti-cancer therapies. Additionally, more research is needed to determine the optimal dosing and administration of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide for maximum anti-cancer activity. Finally, the potential use of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide in combination with other anti-cancer therapies is an area of active investigation, as combination therapies have been shown to be more effective than single-agent therapies in some cases.
合成法
The synthesis of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide involves several steps, starting with the reaction of 3,5-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide. The synthesis of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been optimized to yield high purity and high yields, making it suitable for use in preclinical studies.
科学的研究の応用
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. In vitro studies have shown that N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide inhibits the growth of a wide range of cancer cell lines, including breast, prostate, and colon cancer cells. In vivo studies have shown that N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide can significantly inhibit the growth of tumors in mouse models of breast and prostate cancer.
特性
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-8-12(2)10-14(9-11)18-17(22)19-16(20)13-4-6-15(21-3)7-5-13/h4-10H,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMWBGORTVEIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5705541.png)
![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)





![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)

![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)